acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide
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Overview
Description
acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and a dichlorobenzoyl moiety. It is often used in research due to its potential biological activities and chemical properties .
Preparation Methods
The synthesis of acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide involves several steps. One common method includes the reaction of 1H-pyrazole-3-carboxamide with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-4-piperidinylamine to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl moiety. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of succinate dehydrogenase, which is crucial for cellular respiration in fungi, making it a potential antifungal agent.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
1H-Pyrazole-1-carboxamidine: Known for its use in drug synthesis.
Pyrazole-4-carboxamides: Investigated for their fungicidal activities.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C18H21Cl2N5O4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17Cl2N5O2.C2H4O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-2(3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,3,4) |
InChI Key |
KMBSRIMRKLFIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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